2-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide

Description

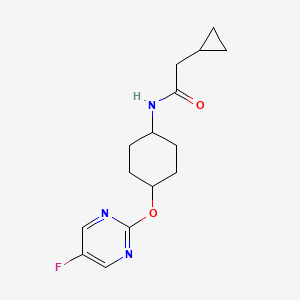

This compound is an acetamide derivative featuring a cyclopropyl substituent at the 2-position and a trans-cyclohexyl scaffold linked to a 5-fluoropyrimidin-2-yloxy group.

Properties

IUPAC Name |

2-cyclopropyl-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O2/c16-11-8-17-15(18-9-11)21-13-5-3-12(4-6-13)19-14(20)7-10-1-2-10/h8-10,12-13H,1-7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDLUXIQHNLHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide is a novel compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly in the context of cancer treatment and neuromodulation. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive understanding of its pharmacological profile.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a cyclopropyl group and a fluoropyrimidine moiety, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H17FN4O2 |

| Molecular Weight | 336.4 g/mol |

| CAS Number | 2034496-45-0 |

| Density | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in tumor proliferation and survival.

Case Study: Inhibition of Kinases

In a study examining the compound's effects on cancer cell lines, it was found to significantly inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK4/6. This inhibition led to reduced cell proliferation in vitro, suggesting potential applicability in cancer therapies targeting these pathways.

Pharmacological Profile

Antitumor Activity: The compound has shown promise as an antitumor agent in various preclinical models. In vitro assays demonstrated that it effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells.

Neuroprotective Effects: Research indicates that the compound may also possess neuroprotective properties. In animal models of neurodegeneration, it demonstrated a capacity to enhance neuronal survival and reduce apoptosis.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Inhibits CDK4/6; reduces cell viability |

| Neuroprotective | Enhances neuronal survival; reduces apoptosis |

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies indicate a favorable safety margin at therapeutic doses. Long-term studies are ongoing to further elucidate any potential adverse effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxy/Acetamide Scaffolds

a. ISRIB-A13 (2-(4-Cyanophenoxy)-N-[(1r,4r)-4-[2-(4-cyanophenoxy)acetamido]cyclohexyl]acetamide)

- Key Differences: Replaces the fluoropyrimidinyl group with dual 4-cyanophenoxy substituents.

- Synthesis: Achieved via carbodiimide-mediated coupling (36% yield), suggesting lower efficiency compared to ISRIB-A14 (86% yield) due to steric or electronic effects of cyanophenoxy groups .

- Implications: The cyano group may enhance hydrophobicity but reduce hydrogen-bonding capacity relative to fluorine.

b. ISRIB-A14 (2-(3,4-Dichlorophenoxy)-N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]acetamide)

- Key Differences: Features chlorophenoxy groups instead of fluoropyrimidinyl.

- Synthesis : Higher yield (86%) indicates favorable reactivity of chloro-substituted intermediates .

c. N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()

- Key Differences : Incorporates a fluorophenyl group and a propylacetamido branch, diverging from the pyrimidine core.

- Synthesis : Multicomponent reaction with 81% yield, highlighting scalability advantages .

- Physicochemical Properties : Melting point (150–152°C) and Rf value (0.26) suggest moderate polarity, comparable to fluoropyrimidine-containing analogs.

Chloroacetamide Derivatives with Cyclohexyl Moieties

a. 2-Chloro-N-[(1r,4r)-4-(trifluoromethyl)cyclohexyl]acetamide ()

- Key Differences : Substitutes pyrimidinyloxy with trifluoromethyl, retaining fluorine but altering the heterocyclic core.

- Implications : The trifluoromethyl group enhances lipophilicity and metabolic resistance but may reduce target specificity compared to pyrimidine’s planar aromatic system.

b. 2-Chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide ()

- Key Differences : Replaces pyrimidinyl with an oxazole heterocycle.

- Implications : Oxazole’s smaller ring size and reduced π-stacking capacity could diminish binding to aromatic-rich biological targets.

Complex Amides with Phenoxy Substituents ()

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide exhibit:

- Key Differences: Extended peptide-like backbones and dimethylphenoxy groups.

- Implications : Increased structural complexity may improve selectivity but hinder synthetic accessibility and oral bioavailability compared to the target compound’s simpler scaffold.

Comparative Analysis Table

Q & A

Basic: How can researchers confirm the structural integrity and purity of 2-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic techniques:

- NMR Spectroscopy : Analyze - and -NMR spectra to verify cyclopropane, acetamide, and cyclohexyl substituents. For example, the cyclohexyl group’s axial-equatorial proton splitting (δ ~1.5–2.5 ppm) and pyrimidine ring protons (δ ~8.0–8.5 ppm) should align with computational predictions .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns.

- Purity Assessment : Use HPLC (>95% purity) with UV detection at 254 nm, as fluoropyrimidine absorbs strongly in this range .

Basic: What synthetic routes are recommended for this compound, and how can yield be optimized?

Methodological Answer:

A multi-step synthesis is typical:

Cyclohexyl Intermediate : Prepare (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine via reductive amination of 4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanone with NaBH(OAc) in dichloromethane (DCM) at 0°C .

Acetamide Formation : React with 2-cyclopropylacetyl chloride in anhydrous THF using triethylamine as a base.

Optimization Tips :

- Control reaction temperature (<25°C) to minimize epimerization.

- Use excess acyl chloride (1.2 eq.) and monitor via TLC (R ~0.3 in ethyl acetate/hexane 1:1) .

Advanced: How should researchers design experiments to evaluate its biological activity in kinase inhibition studies?

Methodological Answer:

- In Vitro Assays : Use ATP-competitive kinase inhibition assays (e.g., ADP-Glo™) against target kinases (e.g., EGFR, VEGFR). Include staurosporine as a positive control.

- Dose-Response Curves : Test concentrations from 0.1 nM to 10 µM. Calculate IC using nonlinear regression (GraphPad Prism).

- Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects. Structural analogs with similar scaffolds show selectivity for tyrosine kinases .

Advanced: How can contradictions in biological data (e.g., varying IC50_{50}50 values across studies) be resolved?

Methodological Answer:

- Orthogonal Assays : Validate activity using both biochemical (e.g., kinase inhibition) and cellular (e.g., proliferation assays in HCT-116 cells) methods.

- Compound Integrity : Re-test purity via HPLC and LC-MS. Impurities >5% can skew results .

- Buffer Conditions : Ensure consistency in assay buffers (e.g., Mg concentration affects kinase activity) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

-

Systematic Substituent Variation : Modify cyclopropane (e.g., replace with cyclobutane) or pyrimidine (e.g., 5-chloro vs. 5-fluoro) and test activity.

-

Key SAR Findings :

Substituent Biological Effect Reference 5-Fluoropyrimidine Enhances kinase binding via H-bonding Cyclopropane Increases metabolic stability Cyclohexyl Configuration (1r,4r) Critical for target engagement

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Storage : Store at –20°C in amber vials under argon. The fluoropyrimidine moiety is sensitive to light and moisture .

- Degradation Signs : Monitor via HPLC for new peaks (>2% over 6 months indicates instability).

- Reconstitution : Use anhydrous DMSO for stock solutions to prevent hydrolysis .

Advanced: How can researchers validate target engagement in cellular or in vivo models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Treat cells with compound (1 µM, 2 hr) and measure target protein stability after heating.

- In Vivo Models : Use xenograft mice (e.g., HT-29 colon cancer) with oral dosing (10 mg/kg daily). Measure tumor volume and plasma concentrations via LC-MS/MS .

Advanced: What methodologies address low reproducibility in synthetic yields?

Methodological Answer:

- Reagent Quality : Use freshly distilled DCM and anhydrous THF to avoid side reactions.

- Epimerization Control : Optimize reaction time (≤4 hr) and temperature (0–5°C) during cyclohexylamine synthesis .

- Scale-Up Protocol : For >10 g batches, replace NaBH(OAc) with catalytic hydrogenation (Pd/C, H) to improve consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.